molecular formula C13H14N2O3S B230728 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide

4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide

Cat. No. B230728
M. Wt: 278.33 g/mol
InChI Key: GPVQWULXCQFSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide, also known as MPB, is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. MPB is a sulfonamide derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In

Scientific Research Applications

4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide has also been shown to possess anti-cancer properties and has been studied for its potential use in cancer therapy. In agriculture, 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide has been studied for its potential use as a herbicide. In material science, 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide has been studied for its potential use in the synthesis of novel materials.

Mechanism Of Action

The exact mechanism of action of 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide inhibits the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide reduces inflammation in animal models of arthritis and inhibits tumor growth in animal models of cancer.

Advantages And Limitations For Lab Experiments

4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, so there is a significant amount of literature available on its properties and potential applications. However, 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide also has some limitations. It is a sulfonamide derivative, which can be toxic to some cell types, and it has a relatively short half-life in vivo, which can limit its effectiveness.

Future Directions

There are several future directions for research on 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide. One potential direction is to study its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Another potential direction is to investigate its potential use as a herbicide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide and its potential toxicity in vivo.

Synthesis Methods

The synthesis of 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 4-pyridinamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide.

properties

Product Name

4-methoxy-3-methyl-N-(4-pyridinyl)benzenesulfonamide

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

4-methoxy-3-methyl-N-pyridin-4-ylbenzenesulfonamide

InChI

InChI=1S/C13H14N2O3S/c1-10-9-12(3-4-13(10)18-2)19(16,17)15-11-5-7-14-8-6-11/h3-9H,1-2H3,(H,14,15)

InChI Key

GPVQWULXCQFSBF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)OC

Origin of Product

United States

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